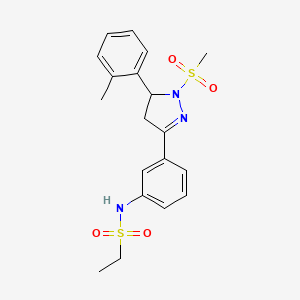

N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

This compound features a pyrazoline core substituted with a methylsulfonyl group at position 1 and an o-tolyl (2-methylphenyl) group at position 3. The central pyrazoline ring is fused to a phenyl ring at position 3, which is further functionalized with an ethanesulfonamide group. The structure combines sulfonamide moieties and aromatic systems, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to sulfonamide-based ligands. Its conformational rigidity from the dihydropyrazole ring may enhance binding specificity .

Properties

IUPAC Name |

N-[3-[3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-4-28(25,26)21-16-10-7-9-15(12-16)18-13-19(22(20-18)27(3,23)24)17-11-6-5-8-14(17)2/h5-12,19,21H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIFAQHSHEOWCJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide can be achieved through a multistep process:

Formation of the pyrazole ring: : This often involves the cyclization of hydrazine with a suitable diketone, such as acetylacetone.

Introduction of the methylsulfonyl group: : This step can be done via sulfonylation reactions using reagents such as methylsulfonyl chloride.

Attachment of the o-tolyl group: : This step may involve electrophilic aromatic substitution or cross-coupling reactions.

Formation of the sulfonamide linkage: : This typically involves the reaction of the intermediate with ethanesulfonyl chloride under basic conditions.

Industrial Production Methods

On an industrial scale, the production of this compound would involve optimization of the above steps to ensure high yields and purity. This may include the use of flow chemistry techniques to streamline the synthesis, as well as advanced purification methods like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound may undergo oxidative transformations, particularly at the methylsulfonyl group.

Reduction: : Hydrogenation reactions can reduce the dihydro-pyrazole ring.

Substitution: : The aromatic moieties can undergo electrophilic or nucleophilic substitutions depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: : Catalysts like palladium on carbon can facilitate hydrogenation.

Substitution: : Reagents such as bromine for electrophilic substitution or strong bases like sodium hydride for nucleophilic substitution.

Major Products Formed

Oxidized forms at the sulfonyl group.

Reduced pyrazole derivatives.

Substituted aromatic products, depending on the positions targeted during reactions.

Scientific Research Applications

N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is explored in various fields:

Chemistry: : Used as a building block in the synthesis of more complex molecules.

Biology: : Investigated for its potential inhibitory effects on certain enzymes.

Medicine: : Studied for its anti-inflammatory and anticancer activities.

Industry: : Employed in the development of new materials and catalysts.

Mechanism of Action

Molecular Targets and Pathways Involved

Enzyme Inhibition: : The compound may act by inhibiting key enzymes involved in inflammatory processes or cancer cell proliferation.

Pathway Interactions: : It can interfere with signaling pathways that regulate cell growth and survival, such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to three analogs (Table 1), focusing on substituent modifications and their inferred impacts:

Table 1: Structural Comparison of Analogs

Key Comparative Insights

Sulfonamide Groups: The target compound’s ethanesulfonamide group (vs. However, its bulkier ethyl chain might reduce binding affinity in sterically sensitive targets. The 3-chlorophenylsulfonyl group in introduces electron-withdrawing effects, which could enhance resistance to oxidative metabolism compared to methylsulfonyl.

Aromatic Substituents: The o-tolyl group (shared with ) contributes to hydrophobicity, favoring membrane permeability.

Acyl vs. Sulfonyl Modifications :

- Replacement of methylsulfonyl with isobutyryl in introduces a branched acyl group, which may decrease metabolic stability due to esterase susceptibility compared to sulfonamides.

Amino Functionalization: The 4-amino-benzenesulfonamide in enables additional hydrogen bonding, a feature absent in the target compound. This could enhance binding to polar active sites but reduce lipophilicity.

Research Implications

While explicit pharmacological data (e.g., IC50, solubility) are unavailable in the provided evidence, structural analysis suggests:

- The target compound is optimized for solubility (ethanesulfonamide) and moderate hydrophobicity (o-tolyl), making it suitable for oral bioavailability.

- Compound ’s halogenated aryl groups may improve target selectivity in electron-deficient environments, such as enzyme active sites with aromatic stacking motifs.

- Compound ’s isobutyryl group represents a trade-off between synthetic accessibility and metabolic liability.

Biological Activity

N-(3-(1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure

The compound features a unique combination of functional groups, including:

- Methylsulfonyl group : Enhances solubility and bioavailability.

- Pyrazole moiety : Known for diverse biological activities.

- Tolyl group : Contributes to the compound's overall stability and reactivity.

1. Antimicrobial Properties

Research indicates that compounds with pyrazole rings often exhibit antimicrobial activities. The specific compound under consideration may have potential against various bacteria and fungi due to the presence of the pyrazole and sulfonamide functionalities.

2. Anticancer Potential

Studies suggest that derivatives of similar structures can act as kinase inhibitors, which are crucial in cancer therapy. The quinoline and pyrazole components in related compounds have shown significant anticancer activity through mechanisms such as inducing apoptosis in cancer cells and inhibiting cell proliferation .

Case Study 1: Anticancer Activity

A study investigated the effects of a structurally similar compound on neuroblastoma cells. The compound demonstrated a synergistic effect when combined with other anticancer agents, significantly reducing cell viability .

| Compound | Cell Line | Viability Reduction (%) | Mechanism |

|---|---|---|---|

| JQ1 + Nanaomycin | BE(2)-C | ≥ 80% | Induction of apoptosis |

| JQ1 + Other Compounds | Various | Varies | Synergistic effects |

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of pyrazole derivatives, indicating that modifications in the methylsulfonyl group could enhance activity against resistant bacterial strains. Future research is suggested to explore this aspect further.

Mechanistic Insights

The biological activity of this compound may involve:

- Kinase Inhibition : Targeting specific kinases involved in cell signaling pathways.

- Apoptosis Induction : Triggering programmed cell death in cancerous cells.

- Antimicrobial Action : Disrupting bacterial cell walls or inhibiting essential metabolic pathways.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:

- Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate cyclization but risk side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in recrystallization .

- Catalysts : Triethylamine or palladium catalysts improve sulfonylation and coupling yields .

- Purification : HPLC and column chromatography ensure >95% purity, critical for biological assays .

Q. Which analytical techniques are most reliable for structural characterization?

- Methodological Answer : A combination of techniques validates structure and purity:

- NMR Spectroscopy : Confirms substitution patterns on the pyrazole and phenyl rings (e.g., ¹H-NMR for aromatic protons, ¹³C-NMR for carbonyl groups) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .

- X-ray Crystallography : Resolves 3D conformation, critical for docking studies .

Q. How should initial biological screening assays be designed for this compound?

- Methodological Answer : Prioritize high-throughput in vitro assays:

- Antimicrobial Activity : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or cyclooxygenase (COX) using fluorogenic substrates .

- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to enhance target affinity?

- Methodological Answer :

- Functional Group Modifications : Replace the methylsulfonyl group with ethylsulfonyl or benzoyl to assess steric/electronic effects on kinase binding .

- Substituent Position Analysis : Compare o-tolyl vs. p-fluorophenyl groups to optimize π-π stacking in enzyme active sites .

- Computational Modeling : Use molecular dynamics (e.g., AutoDock Vina) to predict binding free energy (ΔG) and guide synthetic priorities .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer : Discrepancies often arise from pharmacokinetic limitations. Address via:

- ADME Profiling : Measure metabolic stability in liver microsomes and plasma protein binding .

- Formulation Optimization : Use liposomal encapsulation or PEGylation to improve bioavailability .

- Dose-Response in Animal Models : Conduct PK/PD studies in rodents, correlating plasma levels with target inhibition .

Q. How can researchers elucidate the mechanism of enzyme inhibition at the molecular level?

- Methodological Answer :

- Kinetic Assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven interactions .

- Cryo-EM/X-ray Co-crystallization : Resolve inhibitor-enzyme complexes to identify critical hydrogen bonds or hydrophobic pockets .

Q. What experimental designs mitigate off-target effects in kinase inhibition studies?

- Methodological Answer :

- Selectivity Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .

- Mutagenesis Studies : Introduce point mutations (e.g., T790M in EGFR) to validate binding specificity .

- Transcriptomic Analysis : RNA-seq of treated cells identifies unintended pathway activation .

Data Analysis and Validation

Q. How should contradictory data between computational predictions and experimental results be reconciled?

- Methodological Answer :

- Force Field Refinement : Adjust parameters in docking software (e.g., AMBER) to better model sulfonamide interactions .

- Free Energy Perturbation (FEP) : Quantify relative binding energies of analogs to refine SAR .

- Experimental Replicates : Increase n (≥3) and use statistical tests (e.g., ANOVA) to confirm trends .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.